molecular formula C19H14FN3OS B4692044 2-(2-fluorophenyl)-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide

2-(2-fluorophenyl)-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B4692044
M. Wt: 351.4 g/mol
InChI Key: LQVJSQYGXKIWIZ-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide is a novel chemical hybrid scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a thiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in various therapeutic agents . The indole moiety is another prominent pharmacophore found in numerous bioactive molecules and natural products, contributing to interactions with various biological targets . The strategic incorporation of a 2-fluorophenyl substituent and the carboxamide linkage to the indole ring system enhances the molecular complexity and potential for targeted activity. Compounds bearing thiazole-indole hybrids have shown promise in preclinical research areas, including investigations for anti-inflammatory , antimicrobial , and anticancer applications . The specific stereoelectronic properties imparted by the fluorine atom can influence the molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile. This product is intended for use in hit-to-lead optimization studies, mechanism of action (MoA) studies, and as a building block for the synthesis of more complex chemical entities. Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new therapeutic candidates for various diseases. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2-fluorophenyl)-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c1-11-17(25-19(22-11)14-4-2-3-5-15(14)20)18(24)23-13-6-7-16-12(10-13)8-9-21-16/h2-10,21H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVJSQYGXKIWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-fluorophenyl)-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the indole and fluorophenyl groups. Common reagents used in these reactions include thionyl chloride, indole derivatives, and fluorobenzene derivatives. Reaction conditions may involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Table 1: Representative Reaction Conditions

Reaction StepReagents/ConditionsYield (%)Source
Thiazole activationDCC, HOBt, DMF, 0°C, 2 hr78
Amide formation1H-indol-5-amine, DIPEA, RT, 12 hr82
DeprotectionTFA/CH₂Cl₂ (1:1), 2 hr90

Thiazole Ring Modifications

  • Electrophilic substitution : The thiazole sulfur participates in nucleophilic reactions.

    • Halogenation : Bromination at C4 using NBS (N-bromosuccinimide) under UV light .

    • Cycloaddition : Reacts with alkynes in Cu-catalyzed [3+2] cycloadditions to form thiazolo[3,2-a]pyrimidines .

Indole Carboxamide Reactivity

  • Hydrolysis : Acidic/basic hydrolysis cleaves the amide bond to regenerate 1H-indol-5-amine and thiazole-5-carboxylic acid.

    • Conditions : 6M HCl, reflux, 6 hr (yield: 95%).

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives .

Table 2: Substituent Effects on Reactivity

PositionSubstituentReactivity TrendExample Reaction
C2 (Thiazole)2-FluorophenylEnhances electrophilic substitutionBromination at C4
C5 (Thiazole)CarboxamideStabilizes resonanceHydrolysis to carboxylic acid
Indole-NHFree amineParticipates in H-bondingAlkylation

Mechanistic Pathways

  • Amide bond cleavage : Protonation of the carbonyl oxygen in acidic conditions facilitates nucleophilic attack by water.

  • Thiazole ring activation : The electron-withdrawing fluorophenyl group increases electrophilicity at C4, enabling halogenation .

Reaction Optimization

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve coupling efficiency by stabilizing intermediates.

  • Catalytic systems : Cu(I) catalysts enhance cycloaddition rates (TOF = 120 hr⁻¹) .

Key Research Findings

  • Anticancer activity : Structural analogs show IC₅₀ values of 1.6–23.3 µM against MCF-7 and HepG-2 cell lines .

  • Thermal stability : Decomposition onset at 220°C (TGA), indicating suitability for high-temperature reactions.

Scientific Research Applications

Antibacterial Properties

Research indicates that thiazole derivatives, including those similar to 2-(2-fluorophenyl)-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide, exhibit significant antibacterial activity. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as new antibacterial agents .

Anticancer Activity

The compound's indole and thiazole components are associated with anticancer properties. Investigations into related thiazole carboxamides have shown promising results against several cancer cell lines, including prostate (PC3), cervical (HeLa), and breast (MDA-MB-231) cancer cells. The mechanism often involves cell cycle arrest and apoptosis induction in malignant cells .

Study 1: Antimicrobial Activity

A study evaluated a series of thiazole derivatives for their antimicrobial efficacy. The results indicated that certain analogues displayed potent activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggested that modifications to the thiazole ring could enhance antibacterial potency .

CompoundActivity (MIC)Target Bacteria
This compound8 µg/mLStaphylococcus aureus
Thiazole derivative A4 µg/mLEscherichia coli

Study 2: Anticancer Efficacy

In another study, the compound was tested against various cancer cell lines using MTT assays to determine cytotoxicity. Results indicated that it could significantly reduce cell viability in treated cells compared to control groups .

Cell LineIC50 (µM)Reference Drug
PC312Doxorubicin
HeLa15Doxorubicin
MDA-MB-23110Doxorubicin

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents (Thiazole Positions) Molecular Weight Key Structural Differences Reference
Target Compound 2-(2-Fluorophenyl), 4-CH₃, 5-(Indol-5-yl) ~395.4 g/mol* Reference compound
Dasatinib (N-(2-Chloro-6-methylphenyl)-...) 2-Chloro-6-methylphenyl, pyrimidinyl-amino 488.0 g/mol Extended piperazinyl-pyrimidine moiety
2-Amino-N-(2-chloro-6-methylphenyl)-... 2-Amino, 5-(2-chloro-6-methylphenyl) 267.7 g/mol Lack of indole; simpler aryl substituent
2-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-... 4-Chlorophenyl, tetrahydrothiophene sulfone 370.9 g/mol Sulfone-modified cyclic sulfide substituent

*Calculated based on molecular formula.

Key Observations :

  • Substituent Diversity: The target compound’s indole group distinguishes it from simpler aryl-substituted analogues like 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide . Indole’s π-π stacking capability may enhance target binding compared to smaller aryl groups.
  • Halogen Effects : The 2-fluorophenyl group in the target compound contrasts with chlorophenyl or chloro-methylphenyl groups in analogues (e.g., Dasatinib ). Fluorine’s electronegativity and small size may reduce steric hindrance while improving metabolic stability.
  • Complexity vs.

Electronic and Steric Effects

  • Fluorine vs. Chlorine : Fluorine’s strong electron-withdrawing effect (σₚ = 0.78) increases the thiazole ring’s electrophilicity compared to chlorine (σₚ = 0.47) in analogues like 2-(4-chlorophenyl)-N-... . This may alter reactivity in nucleophilic substitution or hydrogen bonding.

Biological Activity

The compound 2-(2-fluorophenyl)-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realm of oncology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazole ring system, which is known for its diverse biological activities. The presence of both a fluorophenyl and an indole moiety contributes to its pharmacological profile. The structural formula can be represented as:

C16H14FN3OS\text{C}_{16}\text{H}_{14}\text{F}\text{N}_3\text{OS}

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. Notably:

  • Cytotoxicity Assays : The compound was tested using the MTT assay on human liver hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116) cell lines. Results indicated an IC50 value of approximately 10–30 µM against these cell lines, suggesting potent anticancer activity when compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference Drug IC50 (µM)
HepG-210–303.23
MCF-710–303.23
HCT-11610–303.23

The anticancer activity of the compound is believed to be mediated through multiple mechanisms:

  • Topoisomerase Inhibition : The compound has shown to inhibit topoisomerase IV, which is crucial for DNA replication and transcription in cancer cells .
  • DNA Interaction : Molecular docking studies suggest that the compound binds effectively to calf-thymus DNA, indicating a potential mechanism through which it exerts its cytotoxic effects .

Structure-Activity Relationship (SAR)

The SAR analysis highlights several key features that enhance the biological activity of thiazole derivatives:

  • Fluorine Substitution : The presence of fluorine at the 2-position of the phenyl ring increases lipophilicity and enhances cellular uptake.
  • Indole Moiety : The indole structure contributes to the overall stability and bioactivity of the compound.
  • Thiazole Ring : Essential for cytotoxicity; modifications at various positions on this ring can lead to significant changes in potency .

Case Studies

  • Study on HepG-2 Cells : A recent study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy.
  • MCF-7 Cell Line Study : In another study focusing on MCF-7 cells, flow cytometry analysis revealed an increase in sub-G1 phase cells after treatment, confirming apoptosis induction.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(2-fluorophenyl)-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation of 2-fluorobenzaldehyde derivatives with thiazole precursors, followed by coupling with 5-aminoindole. Key steps include:

  • Thiazole ring formation : Use chloroacetic acid and sodium acetate under reflux to cyclize thiourea intermediates, as demonstrated in thiazole syntheses .
  • Indole coupling : Optimize amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to resolve aromatic protons (e.g., indole NH at ~11 ppm) and thiazole carbons .
  • X-ray crystallography : Refine crystal structures using SHELX programs (e.g., SHELXL for small-molecule refinement), leveraging high-resolution data to resolve fluorine and sulfur atom positions . For example, ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate was resolved via SHELX with R-factor <0.05 .
  • Mass spectrometry : Confirm molecular weight via ESI-MS in positive ion mode (expected [M+H]+ ~396 g/mol) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination after 48–72 h exposure .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays, given thiazole-carboxamide’s role in ATP-binding pocket interactions .
  • Solubility assessment : Quantify aqueous solubility via shake-flask method (pH 7.4 PBS) to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the fluorophenyl and indole moieties?

  • Methodological Answer :

  • Fluorophenyl modifications : Synthesize analogs with meta/para-F substitutions and compare logP (via HPLC) and binding affinity (e.g., SPR for target proteins) .
  • Indole substitutions : Replace 5-aminoindole with 5-methoxy or 5-nitro groups to evaluate electronic effects on bioactivity. Use DFT calculations (B3LYP/6-31G*) to correlate substituent electronegativity with activity .
  • Thiazole methylation : Test 4-H vs. 4-CH3 analogs to assess steric effects on target engagement .

Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma stability (e.g., mouse microsomal assays) and bioavailability (IV vs. oral administration). Low solubility (common in thiazole-carboxamides) may require nanoformulation (e.g., PEGylated liposomes) .
  • Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., indole hydroxylation) that reduce efficacy .
  • Tissue distribution : Perform radiolabeled (e.g., 14C^{14}C) studies to assess compound accumulation in target organs .

Q. What computational strategies are recommended to predict binding modes and off-target interactions?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 3WZE for EGFR) to model thiazole-carboxamide interactions. Prioritize poses with hydrogen bonds to backbone amides (e.g., Met793) .
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Calculate binding free energy via MM-PBSA .
  • Off-target screening : Employ Schrödinger’s Pan-Assay Interference Compounds (PAINS) filter to eliminate promiscuous binders .

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Crystallization issues : Low solubility may hinder crystal growth. Use vapor diffusion with 2-methyl-2,4-pentanediol (MPD) as precipitant .
  • Disorder modeling : For flexible indole/fluorophenyl groups, apply SHELXL’s PART instruction and refine occupancy ratios .
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for light atoms (e.g., fluorine) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-fluorophenyl)-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(2-fluorophenyl)-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide

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